molecular formula C11H19N5O3 B14000648 2-(4-((5-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-2-yl)methyl)-1-piperazinyl)ethanol CAS No. 54485-95-9

2-(4-((5-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-2-yl)methyl)-1-piperazinyl)ethanol

Cat. No.: B14000648
CAS No.: 54485-95-9
M. Wt: 269.30 g/mol
InChI Key: HFDSCTCNNRNJIE-UHFFFAOYSA-N
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Description

2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a combination of imidazole and piperazine rings. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications . The piperazine ring, on the other hand, is commonly found in many biologically active compounds, including several drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The imidazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole and piperazine derivatives, which can have enhanced biological activity or different pharmacokinetic properties .

Scientific Research Applications

2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(1-methyl-5-nitro-imidazol-2-yl)methyl]piperazin-1-yl]ethanol involves the reduction of the nitro group in the imidazole ring by bacterial or parasitic nitroreductase enzymes. This reduction produces radical anions and reactive intermediates that can damage the DNA of the target pathogen, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54485-95-9

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

2-[4-[(1-methyl-5-nitroimidazol-2-yl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C11H19N5O3/c1-13-10(12-8-11(13)16(18)19)9-15-4-2-14(3-5-15)6-7-17/h8,17H,2-7,9H2,1H3

InChI Key

HFDSCTCNNRNJIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN2CCN(CC2)CCO)[N+](=O)[O-]

Origin of Product

United States

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